

A Comparative Guide to Hdac6-IN-39 and Other Potent Hdac6 Inhibitors

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Compound of Interest

Compound Name: Hdac6-IN-39

Cat. No.: B15586281

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Hdac6-IN-39** with other well-characterized Histone Deacetylase 6 (HDAC6) inhibitors, namely Tubastatin A, Ricolinostat (ACY-1215), and Citarinostat (ACY-241). The information presented is supported by available experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

Introduction to HDAC6 Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein trafficking and degradation, and stress responses. Its major non-histone substrates include α -tubulin and the molecular chaperone Hsp90. By deacetylating these proteins, HDAC6 influences microtubule dynamics and the stability of numerous client proteins involved in cell signaling and survival. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the in vitro IC₅₀ values of **Hdac6-IN-39** and other selective HDAC6 inhibitors against various HDAC isoforms.

Compound	HDAC6 IC50 (nM)	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC8 IC50 (nM)
Hdac6-IN-39 (Compound I-132)	9.6	Data not available	Data not available	Data not available	Data not available
Tubastatin A	15[1]	>10,000	>10,000	>10,000	855
Ricolinostat (ACY-1215)	5[2]	58[2]	48[2]	51[2]	100
Citarinostat (ACY-241)	2.6[3]	35[3]	45[3]	46[3]	137[3]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from publicly available sources for comparative purposes. A full selectivity panel for **Hdac6-IN-39** is not currently available in the public domain.

Cellular Activity: α -Tubulin Acetylation

A primary cellular hallmark of HDAC6 inhibition is the hyperacetylation of its substrate, α -tubulin. This can be readily assessed by Western blot analysis. Increased levels of acetylated α -tubulin serve as a biomarker for target engagement by HDAC6 inhibitors in cellular and in vivo studies. For instance, treatment of A2780 ovarian cancer cells with 300 nM of Citarinostat (ACY-241) for 24 hours resulted in a significant increase in the hyperacetylation of α -tubulin[2]. Similarly, selective HDAC6 inhibitors like Tubastatin A have been shown to induce α -tubulin acetylation without affecting histone acetylation at concentrations where they don't inhibit Class I HDACs[4][5].

In Vivo Efficacy in Preclinical Models

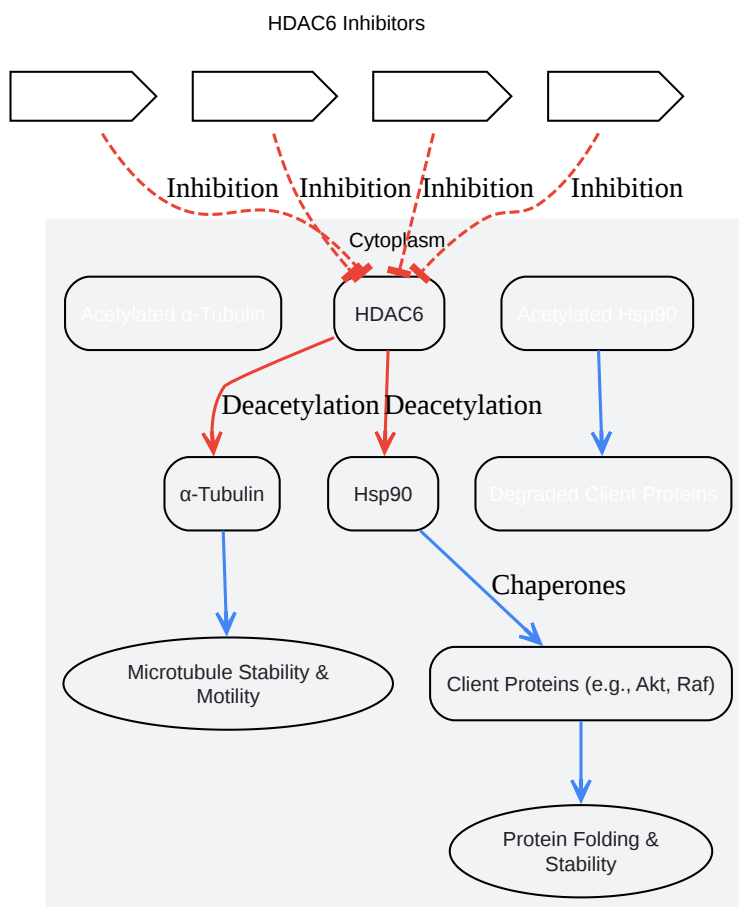
The anti-tumor activity of selective HDAC6 inhibitors has been evaluated in various preclinical cancer models.

Compound	Cancer Model	Dosing	Key Findings
Tubastatin A	Rat orthotopic cholangiocarcinoma	10 mg/kg, i.p.	Reduced tumor volume and induced ciliogenesis.[1]
Ricolinostat (ACY-1215)	Mantle cell lymphoma xenograft	50 mg/kg	In combination with carfilzomib, significantly suppressed tumor growth and increased survival.
Citarinostat (ACY-241)	Pancreatic cancer xenograft	50 mg/kg	In combination with paclitaxel, significantly suppressed tumor growth.[2]

Note: Specific in vivo efficacy data for **Hdac6-IN-39** is not currently available in the public domain.

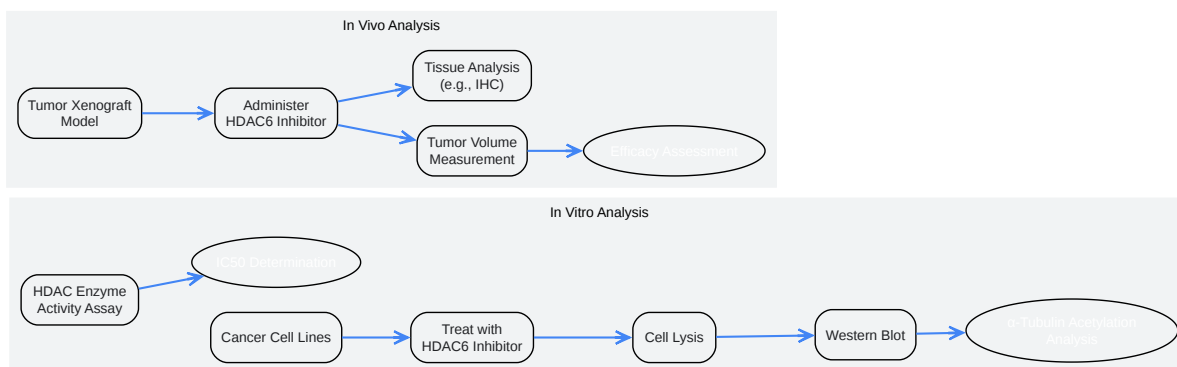
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental procedures relevant to the study of HDAC6 inhibitors.



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Caption: HDAC6 Signaling Pathway and Points of Inhibition.



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References

- 1. researchgate.net [researchgate.net]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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